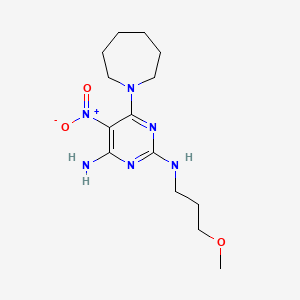
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group, a methoxypropyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Azepane and Methoxypropyl Groups: The azepane and methoxypropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The azepane and methoxypropyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the azepane and methoxypropyl groups can interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(azepan-1-yl)carbonyl]-N-(3-methoxypropyl)benzamide
- 8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Uniqueness
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the azepane, methoxypropyl, and nitro groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
673497-99-9 |
|---|---|
Formule moléculaire |
C14H24N6O3 |
Poids moléculaire |
324.38 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O3/c1-23-10-6-7-16-14-17-12(15)11(20(21)22)13(18-14)19-8-4-2-3-5-9-19/h2-10H2,1H3,(H3,15,16,17,18) |
Clé InChI |
OGDBDHGTXAAHJU-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Solubilité |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















